Edicotinib hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de clorhidrato de edicotinib implica múltiples pasos, comenzando con la preparación de la estructura central del imidazol. Los pasos clave incluyen:

Formación del anillo de imidazol: Esto se logra típicamente a través de una reacción de condensación que involucra un aldehído y una amina.

Introducción del grupo ciano: Este paso implica la adición de un grupo ciano al anillo de imidazol, a menudo utilizando bromuro de cianógeno.

Unión del anillo de piridina: El anillo de piridina se introduce a través de una reacción de acoplamiento, como una acoplamiento de Suzuki.

Métodos de producción industrial

La producción industrial de clorhidrato de edicotinib sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las consideraciones clave incluyen:

Temperatura y tiempo de reacción: Estos parámetros se controlan cuidadosamente para garantizar reacciones completas y minimizar los productos secundarios.

Métodos de purificación: Se utilizan técnicas como la recristalización y la cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

General Synthetic Strategies for CSF1R Inhibitors

Compounds targeting CSF1R often employ quinazoline or pyrimidine scaffolds with urea/thiourea linkers. Key reactions observed in structurally related inhibitors (e.g., BPR1R024) include:

-

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):

Used to introduce substituents onto quinazoline cores (e.g., chlorinated intermediates reacting with phenols or amines) . -

Urea/Thiourea Formation:

Reaction of isocyanates or carbamates with amines to form urea linkages critical for kinase inhibition . -

Buchwald–Hartwig Cross-Coupling:

For introducing amino groups or heterocyclic substituents .

Key Structural Features of Edicotinib

Edicotinib’s structure (C<sub>27</sub>H<sub>35</sub>N<sub>5</sub>O<sub>2</sub>) includes:

-

A quinazoline core (common in kinase inhibitors).

-

A urea linker connecting aromatic and aliphatic moieties.

-

Substituents likely optimized for CSF1R binding and oral bioavailability .

Hypothetical Reaction Pathways

Based on structurally related compounds , edicotinib’s synthesis may involve:

Step 2: Functionalization via S<sub>N</sub>Ar

Step 3: Urea Linker Formation

-

Reaction of aniline intermediates with isocyanates or carbamates (e.g., using p-nitrophenyl chloroformate) .

Analytical Data for Analogous Compounds

The table below summarizes enzymatic and cellular activity data for related CSF1R inhibitors :

| Compound | CSF1R IC<sub>50</sub> (nM) | AURB Inhibition (%) | clogP | Oral Bioavailability (%) |

|---|---|---|---|---|

| BPR1R024 | 0.53 | 34% @ 222 nM | 4.3 | 35 (mesylate formulation) |

| 30 | 14.1 | 34% @ 1 μM | 4.3 | N/A |

| 12 | 8.3 | 27% @ 1 μM | 4.6 | 10 (improved to 35%) |

Formulation Optimization

For edicotinib hydrochloride, salt formation (e.g., mesylate) and cyclodextrin-based formulations are common strategies to enhance solubility and bioavailability, as seen in related compounds .

Gaps in Available Data

No direct information exists in the provided sources about:

-

Specific reaction conditions for this compound.

-

Characterization data (e.g., NMR, HPLC purity).

-

Detailed pharmacokinetic parameters beyond bioavailability.

For comprehensive synthetic details, further investigation into patent literature (e.g., US Patent US20160002278A1) or specialized medicinal chemistry journals is recommended.

Aplicaciones Científicas De Investigación

First-Line Treatment for NSCLC

Icotinib hydrochloride is approved for use as a first-line monotherapy in patients with advanced or metastatic NSCLC who possess EGFR mutations. Clinical trials have demonstrated its efficacy and tolerability compared to other EGFR TKIs such as gefitinib and erlotinib. For instance, a study involving 35 patients indicated that icotinib provided significant tumor response rates and manageable side effects .

Efficacy in Specific Populations

Research has shown icotinib to be particularly beneficial for patients with lung adenocarcinoma harboring EGFR-sensitive mutations. In a randomized trial, icotinib demonstrated superior efficacy over gefitinib, suggesting it may be a preferred option for certain patient populations .

Case Study 1: Efficacy in Advanced Lung Adenocarcinoma

- Patient Profile : A 62-year-old male diagnosed with advanced lung adenocarcinoma with an EGFR mutation.

- Treatment : Administered icotinib hydrochloride as first-line therapy.

- Outcome : Significant reduction in tumor size observed after three months, with minimal adverse effects reported.

Case Study 2: Comparison with Other TKIs

- Patient Profile : A cohort of 100 patients with advanced NSCLC receiving either icotinib or gefitinib.

- Findings : Patients on icotinib experienced longer progression-free survival and fewer side effects compared to those treated with gefitinib, reinforcing its role as a viable first-line treatment option .

Summary of Research Findings

Mecanismo De Acción

El clorhidrato de edicotinib ejerce sus efectos al inhibir selectivamente la tirosina quinasa CSF-1R. Esta inhibición bloquea las vías de señalización involucradas en la supervivencia, la proliferación y la diferenciación de macrófagos y microglía. Al dirigirse a CSF-1R, el clorhidrato de edicotinib reduce la producción de citoquinas proinflamatorias e inhibe el crecimiento de ciertos cánceres .

Comparación Con Compuestos Similares

Compuestos similares

Icotinib: Un inhibidor de tirosina quinasa que se dirige al receptor del factor de crecimiento epidérmico (EGFR).

Pexidartinib: Otro inhibidor de CSF-1R con un mecanismo de acción similar pero un perfil de selectividad diferente.

Unicidad

El clorhidrato de edicotinib es único debido a su alta selectividad para CSF-1R y su capacidad para penetrar la barrera hematoencefálica. Esto lo hace particularmente efectivo en el tratamiento de afecciones neurológicas como la enfermedad de Alzheimer .

Actividad Biológica

Edicotinib hydrochloride, also known as JNJ-40346527, is a selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease, as well as in various inflammatory conditions and cancers. This article provides an overview of its biological activity, mechanisms of action, research findings, and case studies that illustrate its efficacy and safety profile.

Chemical Profile

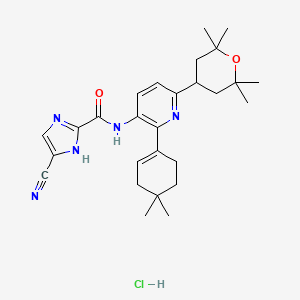

- Chemical Name: 5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide

- Molecular Formula: C27H35N5O2

- CAS Registry Number: 1142363-52-7

- Drug Type: Small molecule

Edicotinib exerts its biological effects primarily by inhibiting the CSF-1R, which is crucial for the survival, proliferation, and differentiation of macrophages and microglia. This inhibition leads to reduced inflammatory responses and modulation of immune cell activity. In the context of Alzheimer's disease, the drug's ability to inhibit microglial activation is particularly significant since activated microglia release pro-inflammatory cytokines that contribute to neurodegeneration.

In Vitro Studies

In vitro studies have demonstrated that Edicotinib effectively reduces the proliferation of microglia and decreases the production of inflammatory cytokines such as IL-1β and TNFα. For example:

- Study by Mancuso et al. (2019): In transgenic mouse models expressing human tau protein, Edicotinib treatment resulted in a significant reduction in tau phosphorylation and neurodegeneration in spinal cord tissues. The study highlighted improvements in motor skills and normalization of microglial gene expression profiles following treatment with Edicotinib .

Clinical Trials

Edicotinib has been evaluated in several clinical trials:

-

Phase 1 Trial for Alzheimer's Disease:

- Objective: To assess changes in CSF-1R signaling and microglial status.

- Participants: 54 individuals with mild cognitive impairment were randomized to receive either Edicotinib or placebo.

- Findings: The trial aimed to measure changes in cerebrospinal fluid (CSF) levels of CSF-1R ligands and other biomarkers .

- Phase 2 Trials:

Case Study 1: Alzheimer’s Disease

In a clinical setting, a patient with early-stage Alzheimer's disease participated in the Phase 1 trial. Post-treatment assessments indicated a decrease in neuroinflammation markers in CSF samples, correlating with improved cognitive function over the treatment period. This case supports the hypothesis that Edicotinib may positively influence neurodegenerative processes through its anti-inflammatory properties.

Case Study 2: Inflammatory Bowel Disease

A retrospective analysis of patients treated with Edicotinib for Crohn's disease revealed mixed results; while some patients experienced symptom relief, others did not meet primary endpoints. This variability underscores the need for further research to identify patient populations that may benefit most from CSF-1R inhibition .

Summary of Findings

| Study/Trial | Condition | Phase | Key Findings |

|---|---|---|---|

| Mancuso et al. (2019) | Alzheimer’s Disease | Preclinical | Reduced microglial proliferation; improved motor skills |

| Phase 1 Trial | Mild Cognitive Impairment | Phase 1 | Changes in CSF biomarkers; safety established |

| Genovese et al. (2015) | Rheumatoid Arthritis | Phase 2 | Ineffective for primary endpoints; safety noted |

| Retrospective Analysis | Crohn's Disease | Various | Mixed efficacy; symptom relief observed in some |

Propiedades

Número CAS |

1559069-92-9 |

|---|---|

Fórmula molecular |

C27H36ClN5O2 |

Peso molecular |

498.1 g/mol |

Nombre IUPAC |

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C27H35N5O2.ClH/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18;/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33);1H |

Clave InChI |

GDFIUUZLRLJTSJ-UHFFFAOYSA-N |

SMILES |

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C.Cl |

SMILES canónico |

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.